endo-Tetrahydrodicyclopentadiene

Catalog No.
S587950
CAS No.
2825-83-4
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
endo-Tetrahydrodicyclopentadiene

CAS Number

2825-83-4

Product Name

endo-Tetrahydrodicyclopentadiene

IUPAC Name

(1S,2S,6R,7R)-tricyclo[5.2.1.02,6]decane

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-2-9-7-4-5-8(6-7)10(9)3-1/h7-10H,1-6H2/t7-,8+,9-,10+

InChI Key

LPSXSORODABQKT-UHFFFAOYSA-N

SMILES

C1CC2C3CCC(C3)C2C1

Synonyms

exo-tricyclo(5.2.1.0(2,6))decane, octahydro-exo-4,7-methano-1H-indene

Canonical SMILES

C1CC2C3CCC(C3)C2C1

The exact mass of the compound 4,7-Methano-1H-indene, octahydro-, (3aR,4R,7S,7aS)-rel- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22464. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

endo-Tetrahydrodicyclopentadiene (endo-THDCPD, CAS 2825-83-4) is a fully saturated, rigid bicyclic hydrocarbon synthesized via the complete catalytic hydrogenation of dicyclopentadiene (DCPD). In industrial and defense procurement, it is primarily sourced as the critical, high-purity immediate precursor for the production of exo-tetrahydrodicyclopentadiene (JP-10), a premium high-energy-density liquid fuel. Unlike its liquid exo-isomer, endo-THDCPD is a solid at room temperature with a melting point of approximately 77 °C. Procuring this specific isomer allows chemical manufacturers and materials scientists to bypass the highly exothermic and complex two-stage hydrogenation of DCPD, enabling direct focus on catalytic isomerization, structural functionalization, or the synthesis of specialized antioxidants and UV absorbers[1].

Generic substitution in the synthesis of high-energy-density fuels or rigid bicyclic derivatives is unfeasible due to strict thermodynamic and phase-behavior constraints. Substituting endo-THDCPD with its raw precursor, DCPD, forces a facility to perform a hazardous, two-stage high-pressure hydrogenation that is prone to thermal cracking and incomplete saturation if not meticulously controlled. Conversely, attempting to substitute endo-THDCPD with the downstream exo-THDCPD (JP-10) is counterproductive for catalyst development, as the endo-isomer is the mandatory substrate for evaluating isomerization efficiency. Furthermore, the massive phase disparity—endo-THDCPD is a solid freezing at 77 °C, while exo-THDCPD is a liquid down to -79 °C—means the two isomers cannot be used interchangeably in any low-temperature aerodynamic or fluidic application without targeted catalytic conversion [1].

Thermodynamic Stability Differential Driving Isomerization

The commercial viability of producing JP-10 relies on the thermodynamic relationship between the endo and exo isomers. DFT calculations reveal that the target exo-isomer is significantly more stable than the procured endo-THDCPD precursor by 15.51 kJ/mol [1]. This enthalpy gap dictates the efficiency of the isomerization process.

Evidence DimensionRelative thermodynamic stability (Enthalpy difference)
Target Compound Dataendo-THDCPD (Baseline energy state)
Comparator Or Baselineexo-THDCPD (15.51 kJ/mol lower energy / more stable)
Quantified Difference15.51 kJ/mol thermodynamic advantage for the exo-isomer
ConditionsDensity Functional Theory (B3LYP/aug-cc-pVTZ) modeling of the norbornane skeleton

This thermodynamic enthalpy gap is the fundamental driving force that allows endo-THDCPD to be quantitatively and unidirectionally converted into JP-10 fuel using acidic catalysts.

Phase Transition and Low-Temperature Fluidity

Phase behavior strictly defines the procurement role of endo-THDCPD. While the exo-isomer remains liquid at extreme altitudes with a freezing point of -79 °C, endo-THDCPD is a solid under standard conditions, freezing at +77 °C[1].

Evidence DimensionFreezing / Melting Point
Target Compound Dataendo-THDCPD (Solid, +77 °C freezing point)
Comparator Or Baselineexo-THDCPD (Liquid, -79 °C freezing point)
Quantified Difference156 °C difference in phase transition temperature
ConditionsStandard atmospheric pressure bulk material testing

This massive phase difference dictates that endo-THDCPD must be catalytically isomerized before it can be utilized in low-temperature aerospace environments, defining its role strictly as a precursor rather than a drop-in fuel.

Bypassing Precursor Hydrogenation Bottlenecks

Synthesizing endo-THDCPD in-house from raw DCPD requires overcoming significant kinetic barriers to prevent thermal cracking. The hydrogenation of DCPD requires a two-stage process to manage activation energies of 22.8 kJ/mol and 40.9 kJ/mol[1]. Procuring pre-synthesized endo-THDCPD eliminates this manufacturing bottleneck.

Evidence DimensionReaction stages and activation energy
Target Compound DataPre-synthesized endo-THDCPD (Ready for single-step isomerization)
Comparator Or BaselineRaw Dicyclopentadiene (Requires 2-stage hydrogenation at 373 K then 403 K)
Quantified DifferenceEliminates two high-pressure reaction stages and 22.8/40.9 kJ/mol activation barriers
ConditionsPd/C or Ni-catalyzed continuous-flow hydrogenation at 1.5 MPa

Procuring high-purity endo-THDCPD eliminates the need for high-pressure, multi-stage hydrogenation infrastructure, de-risking the supply chain for JP-10 production.

High-Yield Substrate for Advanced Zeolite Catalysis

When used as a substrate for advanced solid acid catalysts, endo-THDCPD demonstrates excellent conversion profiles if coking is managed. Over a Pt/HY zeolite, endo-THDCPD maintains 97% conversion and 96% exo-selectivity for over 100 hours, whereas standard HY zeolites deactivate rapidly, dropping to 12.2% conversion within 8 hours [1].

Evidence DimensionCatalytic isomerization yield and stability
Target Compound Dataendo-THDCPD over Pt/HY zeolite (97% conversion at 100 hours)
Comparator Or Baselineendo-THDCPD over standard HY zeolite (12.2% conversion at 8 hours)
Quantified Difference84.8% higher sustained conversion rate using optimized catalytic sites
ConditionsLiquid-phase fixed-bed reactor at 150 °C, 0.5 MPa, WHSV = 2.0 h⁻¹

Demonstrates that endo-THDCPD is an ideal, high-efficiency substrate for modern, continuous-flow solid-acid catalyst systems, minimizing coking when paired with appropriate active sites.

Feedstock for High-Energy-Density Aviation Fuels (JP-10)

endo-THDCPD is the mandatory industrial precursor for the synthesis of exo-THDCPD (JP-10). It is utilized in isomerization reactors utilizing Lewis acids (like AlCl3) or advanced bi-functional zeolites to yield the low-freezing-point, high-density liquid fuel required for cruise missiles and supersonic aircraft [1].

Benchmarking Substrate for Solid Acid Catalyst Development

Due to its specific propensity for coking under acidic conditions, high-purity endo-THDCPD serves as the standard challenge molecule for evaluating the longevity, coking resistance, and conversion efficiency of novel solid acid catalysts (such as Pt-modified Y-zeolites) in continuous-flow hydroisomerization [2].

Synthesis of Rigid Bicyclic Specialty Chemicals

Beyond fuels, the saturated, highly strained bicyclic structure of endo-THDCPD is utilized as a rigid organic intermediate in the commercial production of specialty polymer additives, including antioxidant 2246 and specific UV absorbers, where its thermal stability enhances the final product's performance [3].

Physical Description

Liquid

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (66.67%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (66.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (66.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

6004-38-2
2825-82-3
2825-83-4

Wikipedia

Endo-Tetrahydrodicyclopentadiene

General Manufacturing Information

Used in missile fuel
4,7-Methano-1H-indene, octahydro-: ACTIVE

Dates

Last modified: 08-15-2023

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